molecular formula C11H12F3N3O3S B12736180 N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide CAS No. 141283-95-6

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide

Cat. No.: B12736180
CAS No.: 141283-95-6
M. Wt: 323.29 g/mol
InChI Key: OPESIXMZUKVCQG-ONEGZZNKSA-N
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Description

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is a compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of transition metal catalysts and photoredox catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the development of new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group is known to influence the electronic properties of the compound, enhancing its binding affinity to specific targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing pyridine derivatives and butenamides. Examples include trifluoromethylstyrene derivatives and trifluoromethylated aromatic compounds .

Uniqueness

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is unique due to the presence of both the trifluoromethyl group and the methylsulfonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

141283-95-6

Molecular Formula

C11H12F3N3O3S

Molecular Weight

323.29 g/mol

IUPAC Name

(E)-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]but-2-enamide

InChI

InChI=1S/C11H12F3N3O3S/c1-3-4-9(18)16-8-5-7(11(12,13)14)6-15-10(8)17-21(2,19)20/h3-6H,1-2H3,(H,15,17)(H,16,18)/b4-3+

InChI Key

OPESIXMZUKVCQG-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C

Canonical SMILES

CC=CC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

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